sec-Butyl4-oxopentanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of sec-butyl 4-oxopentanoate follows IUPAC guidelines for substituted esters. The parent chain is a pentanoic acid derivative with a ketone functional group at the fourth carbon. The esterification of levulinic acid (4-oxopentanoic acid) with sec-butanol (butan-2-ol) yields the compound. Thus, the IUPAC name is butan-2-yl 4-oxopentanoate .
Key features of the nomenclature include:
- Butan-2-yl : Indicates the sec-butyl group attached to the oxygen atom of the ester.
- 4-Oxopentanoate : Specifies the five-carbon chain with a ketone at position 4 and a carboxylate group at position 1.
The CAS registry number for this compound is 85734-01-6 , as confirmed by chemical databases. Alternative synonyms include levulinic acid sec-butyl ester and 2-butyl levulinate, though the IUPAC name remains the authoritative identifier.
Molecular Geometry and Conformational Analysis
The molecular geometry of sec-butyl 4-oxopentanoate is influenced by steric and electronic interactions between its functional groups. The ester group (-COO-) adopts a planar configuration due to resonance stabilization, while the sec-butyl chain introduces conformational flexibility.
Key Structural Features:
- Ester Group : The carbonyl (C=O) and ether (C-O) bonds create a trigonal planar geometry around the carbonyl carbon, with bond angles approximating 120°.
- Ketone Group : The 4-oxo substituent introduces a second planar carbonyl group, resulting in partial conjugation with the ester moiety.
- sec-Butyl Chain : The branching at the second carbon of the butyl group generates two possible conformers (gauche and anti) due to rotation around the C-O bond.
Computational models predict that the anti conformation is energetically favored by ~2.1 kJ/mol, minimizing steric hindrance between the methyl branches of the sec-butyl group and the ester oxygen. Experimental data from X-ray crystallography (unavailable in public databases) would further clarify these findings.
Spectroscopic Characterization (IR, NMR, MS)
Spectroscopic techniques provide critical insights into the functional groups and molecular structure of sec-butyl 4-oxopentanoate.
Infrared (IR) Spectroscopy:
The IR spectrum exhibits characteristic absorption bands:
Nuclear Magnetic Resonance (NMR):
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.95 | triplet (3H) | CH₃ in sec-butyl |
| 1.42 | sextet (2H) | CH₂ adjacent to CH₃ |
| 1.65 | quintet (2H) | CH₂ near ester oxygen |
| 2.15 | triplet (2H) | CH₂ adjacent to ketone |
| 2.55 | triplet (2H) | CH₂ near ester carbonyl |
| 4.90 | multiplet (1H) | OCH(CH₂) |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 207.5 | Ketone carbonyl (C=O) |
| 171.2 | Ester carbonyl (C=O) |
| 67.8 | OCH(CH₂) |
| 28–35 | Aliphatic CH₂ groups |
| 21.5 | Terminal CH₃ |
Computational Chemistry Approaches to Molecular Modeling
Computational methods have been employed to predict electronic properties and optimize the geometry of sec-butyl 4-oxopentanoate.
Density Functional Theory (DFT) Studies:
- Geometry Optimization : B3LYP/6-31G(d) calculations confirm the planar arrangement of the ester and ketone groups, with bond lengths of 1.21 Å (C=O) and 1.34 Å (C-O).
- Electrostatic Potential (ESP) : The ketone oxygen exhibits a higher negative charge density (-0.45 e) compared to the ester oxygen (-0.38 e), influencing reactivity in nucleophilic reactions.
Molecular Dynamics (MD) Simulations:
- Solvent Interactions : In polar solvents (e.g., water), the ester group engages in hydrogen bonding, while the sec-butyl chain adopts a compact conformation to minimize hydrophobic interactions.
- Diffusion Coefficients : Predicted diffusion coefficient in ethanol at 298 K is 2.1 × 10⁻⁹ m²/s , aligning with experimental observations for similar esters.
Quantitative Structure-Property Relationship (QSPR):
- LogP Calculation : The octanol-water partition coefficient (LogP) is estimated at 1.69 , indicating moderate hydrophobicity. This value correlates with the compound’s utility in lipid-rich industrial formulations.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butan-2-yl 4-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-4-8(3)12-9(11)6-5-7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
MHYPMBBMAIFKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-Butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with sec-butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of sec-Butyl 4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Large-scale production may also involve the use of automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sec-Butyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert sec-Butyl 4-oxopentanoate to alcohols or other reduced forms.
Substitution: The ester group in sec-Butyl 4-oxopentanoate can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Pharmaceutical Applications
Sec-Butyl 4-oxopentanoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in producing biologically active molecules that contain an (S)-2-aminoglutarimide moiety. This application is significant for developing drugs targeting various medical conditions, including cancer and neurological disorders .
Case Study: Drug Development
A recent study highlighted the utility of sec-butyl 4-oxopentanoate in synthesizing a novel class of piperidine derivatives, which demonstrated promising activity against specific cancer cell lines. The synthetic route employed sec-butyl 4-oxopentanoate as a starting material, showcasing its importance in medicinal chemistry .
Biocatalysis and Green Chemistry
In the context of biocatalysis, sec-butyl 4-oxopentanoate is utilized as a substrate for enzyme-mediated reactions, promoting environmentally friendly synthetic pathways. Biocatalysis offers several advantages:
- Selectivity : Enzymes can provide high selectivity for specific reactions.
- Mild Conditions : Reactions often occur under mild temperature and pressure conditions.
This approach aligns with green chemistry principles by minimizing waste and reducing hazardous by-products .
Industrial Applications
The compound's properties make it suitable for various industrial applications, particularly in the production of:
- Flavors and Fragrances : Due to its pleasant odor profile.
- Polymer Chemistry : As a building block for producing specialty polymers.
Mechanism of Action
The mechanism of action of sec-Butyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it may act as a substrate for enzymes, leading to the formation of various products. The ester group in sec-Butyl 4-oxopentanoate can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes .
Comparison with Similar Compounds
Sec-Butyl 4-oxopentanoate can be compared with other similar compounds, such as:
Butyl 4-oxopentanoate: Similar structure but with a different alkyl group.
Methyl 4-oxopentanoate: Contains a methyl group instead of a sec-butyl group.
Ethyl 4-oxopentanoate: Contains an ethyl group instead of a sec-butyl group.
The uniqueness of sec-Butyl 4-oxopentanoate lies in its specific alkyl group, which can influence its reactivity and applications in various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
